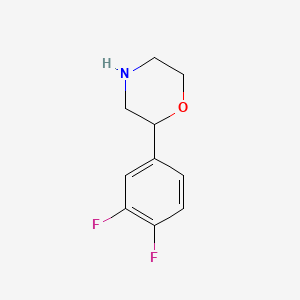

2-(3,4-Difluorophenyl)morpholine

Description

BenchChem offers high-quality 2-(3,4-Difluorophenyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Difluorophenyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-difluorophenyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRWAYIZWAKYTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655911 |

Source

|

| Record name | 2-(3,4-Difluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097797-38-0 |

Source

|

| Record name | 2-(3,4-Difluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3,4-Difluorophenyl)morpholine

Prepared by: Gemini, Senior Application Scientist

Abstract

The 2-arylmorpholine scaffold is a cornerstone in modern medicinal chemistry, lauded for its favorable pharmacokinetic properties and its presence in numerous FDA-approved pharmaceuticals.[1][2] This guide provides an in-depth technical analysis of the synthetic pathways leading to 2-(3,4-difluorophenyl)morpholine, a key intermediate and structural motif in drug discovery. We will dissect the strategic considerations behind common synthetic routes, from classical cyclization reactions to modern photocatalytic methods. This document is intended for researchers, medicinal chemists, and process development scientists, offering both theoretical grounding and practical, field-proven insights into the synthesis of this valuable compound.

Introduction: The Significance of the 2-(Aryl)morpholine Scaffold

Morpholine and its derivatives are classified as "privileged structures" in medicinal chemistry.[2][3][4] The inclusion of a morpholine ring can enhance aqueous solubility, improve metabolic stability, and provide a rigid conformational constraint, which is often beneficial for binding to biological targets.[2][5] The 2-aryl substitution pattern, in particular, positions an aromatic moiety at a key vector for interaction with receptor pockets while the morpholine nitrogen and oxygen atoms can engage in crucial hydrogen bonding.

The specific target of this guide, 2-(3,4-difluorophenyl)morpholine, incorporates a difluorophenyl group. The fluorine atoms are often used as bioisosteres for hydrogen or hydroxyl groups, capable of modulating electronic properties, improving metabolic resistance to oxidative degradation, and enhancing binding affinity through specific fluorine-protein interactions. Given these advantages, robust and scalable synthetic routes to this compound are of high interest to the drug development community.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with retrosynthesis. For 2-(3,4-difluorophenyl)morpholine, the most intuitive disconnections are across the C-O and C-N bonds of the heterocyclic ring. This strategy points to a key linear precursor: a 1-(3,4-difluorophenyl)-2-(amino)ethan-1-ol derivative. This precursor contains all the necessary atoms, which can be cyclized to form the target morpholine.

Caption: Retrosynthetic analysis of 2-(3,4-difluorophenyl)morpholine.

This analysis reveals that the core challenge lies in the efficient construction of the key amino alcohol precursor, which can then be cyclized. The following sections explore the forward synthesis based on this logic.

Pathway I: Classical Synthesis via Intramolecular Cyclization

This is the most established and reliable method, proceeding through the construction of the key amino alcohol intermediate followed by an acid-catalyzed ring closure. The causality behind this multi-step approach is control; each bond is formed in a separate, optimized step, which generally leads to higher purity and predictability, crucial for scaling up.

Strategic Overview

The workflow involves three primary stages:

-

Halogenation: Introduction of a leaving group (bromine) alpha to a carbonyl.

-

Nucleophilic Substitution & Reduction: Installation of the amino alcohol side chain and subsequent reduction of the ketone to the secondary alcohol required for cyclization.

-

Dehydrative Cyclization: Formation of the morpholine ring via intramolecular Williamson ether synthesis.

Caption: Workflow for the classical synthesis of 2-(3,4-difluorophenyl)morpholine.

Detailed Experimental Protocol

Step A: Synthesis of 2-bromo-1-(3,4-difluorophenyl)ethanone

-

Setup: To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add 3,4-difluoroacetophenone (1.0 eq) and glacial acetic acid (5-10 vol).

-

Reaction: Add a catalytic amount of 48% hydrobromic acid. Heat the mixture to 50-60°C.

-

Addition: Add bromine (1.05 eq) dropwise via the dropping funnel, maintaining the temperature. The disappearance of the bromine color indicates consumption. The choice of bromine is classic for α-halogenation; it is reactive yet selective under acidic conditions which favor enolization.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture and pour it into ice-cold water. The product will precipitate. Filter the solid, wash thoroughly with water to remove acetic acid, and dry under vacuum. The product is often used directly in the next step without further purification.

Step B: Synthesis of 2-(2-hydroxyethylamino)-1-(3,4-difluorophenyl)ethanone

-

Setup: In a reaction vessel, dissolve the crude 2-bromo-1-(3,4-difluorophenyl)ethanone (1.0 eq) in a suitable solvent like acetonitrile or THF (10 vol).

-

Addition: Add potassium carbonate (2.5 eq) as a base to neutralize the HBr formed during the reaction. Add ethanolamine (2.2 eq) dropwise at room temperature. Using an excess of the amine drives the reaction to completion and minimizes over-alkylation.

-

Reaction: Stir the mixture at room temperature for 12-16 hours.

-

Monitoring: Monitor by TLC or LC-MS for the disappearance of the bromo-ketone.

-

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or carried forward if sufficiently pure.

Step C: Reduction to 1-(3,4-difluorophenyl)-2-(2-hydroxyethylamino)ethan-1-ol

-

Setup: Dissolve the amino ketone from the previous step (1.0 eq) in methanol (10-15 vol) and cool the solution to 0°C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. NaBH₄ is chosen for its selectivity in reducing ketones in the presence of other functional groups and its operational simplicity.

-

Reaction: Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature.

-

Monitoring: Monitor the reduction by TLC or LC-MS.

-

Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the key amino alcohol intermediate.

Step D: Acid-Catalyzed Dehydrative Cyclization

-

Setup: To the crude amino alcohol (1.0 eq), add concentrated sulfuric acid (3-5 eq) carefully at 0°C. The acid acts as both a catalyst and a dehydrating agent.

-

Reaction: Heat the mixture to 80-100°C for 2-4 hours.

-

Monitoring: Monitor by LC-MS. It is critical to follow the disappearance of the starting material, as prolonged heating can lead to side products.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the solution to pH > 10 with a cold concentrated sodium hydroxide solution.

-

Purification: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over sodium sulfate, and concentrate. The crude product can be purified by column chromatography or distillation under reduced pressure to afford pure 2-(3,4-difluorophenyl)morpholine.

Pathway II: Reductive Amination Strategies

Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of amine synthesis.[6][7] In principle, it can be adapted to form the morpholine ring, though it presents unique challenges compared to the classical cyclization.

Strategic Overview

A one-pot reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in situ.[8] For our target, this could involve reacting a 3,4-difluorophenyl-containing carbonyl compound with an amino alcohol. A common and effective reducing agent for this purpose is sodium triacetoxyborohydride (STAB), which is mild enough not to reduce the initial aldehyde/ketone but is highly effective at reducing the intermediate iminium ion.[7]

A plausible route would be the reductive amination between 2-amino-2-(3,4-difluorophenyl)ethanol and a glycoaldehyde equivalent. However, a more practical approach involves building the morpholine ring from simpler fragments.

Pathway III: Modern Photocatalytic Approaches

Recent advances in synthetic methodology have introduced novel ways to construct heterocyclic rings under mild conditions.[1][9] Visible-light photocatalysis offers a powerful alternative to traditional thermal methods.

Conceptual Framework

A photocatalytic, diastereoselective annulation strategy can be employed to synthesize 2-aryl morpholines.[1] This method typically uses a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid. The reaction is believed to proceed through a radical cation intermediate.[1]

Caption: Conceptual workflow of a photocatalytic morpholine synthesis.

While a specific protocol for 2-(3,4-difluorophenyl)morpholine using this method may require optimization, the general approach provides a milder, more atom-economical alternative to classical methods, avoiding harsh acids and high temperatures. This represents a frontier in the synthesis of such scaffolds.

Comparative Summary of Synthesis Pathways

| Parameter | Pathway I: Classical Cyclization | Pathway II: Reductive Amination | Pathway III: Photocatalysis |

| Reliability & Scalability | High; well-established chemistry. | Moderate; can be high-yielding but may require significant optimization. | Moderate to Low; newer method, may not be robust for all substrates. |

| Reaction Conditions | Can involve harsh reagents (Br₂, H₂SO₄) and high temperatures. | Generally mild (room temp), uses selective hydrides. | Very mild (visible light, room temp). |

| Starting Materials | Readily available commercial chemicals. | Requires more functionalized starting materials which may need to be synthesized. | Requires specific precursors suitable for radical reactions. |

| Control & Purity | Good control over each step, leading to high purity. | Can be prone to side reactions if not carefully controlled. | Can be highly selective but may have side reactions related to radical chemistry. |

| Green Chemistry | Moderate; generates stoichiometric inorganic waste. | Good; often high atom economy. | Excellent; uses light as a reagent, often more atom-economical. |

Conclusion

The synthesis of 2-(3,4-difluorophenyl)morpholine can be approached through several distinct strategies. The classical pathway, involving the cyclization of a 1,2-amino alcohol intermediate, remains the most robust and well-documented method, suitable for producing material on a laboratory and pilot scale. Alternative methods, including reductive amination and modern photocatalysis, offer compelling advantages in terms of milder conditions and alignment with green chemistry principles. The optimal choice of synthetic route will depend on the specific requirements of the project, including scale, available equipment, cost considerations, and the desired purity profile. As synthetic methodologies continue to evolve, even more efficient and sustainable pathways to this important medicinal chemistry scaffold are anticipated.

References

- Title: Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation Source: Journal of the American Chemical Society URL

- Title: New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)

- Title: Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a)

- Title: Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1 Source: ResearchGate URL

- Title: Application of 2-(2,4-Difluorophenyl)

- Title: Development of a Practical Buchwald-Hartwig Amine Arylation Protocol Source: University of North Texas Digital Library URL

-

Title: Morpholine synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

-

Title: Utility of the alkylation process a, Derivatizations of morpholine... Source: ResearchGate URL: [Link]

- Title: Chemical synthesis of morpholine derivatives Source: Google Patents URL

-

Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: PubMed URL: [Link]

-

Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines Source: ChemRxiv URL: [Link]

-

Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies Source: ChemistrySelect URL: [Link]

-

Title: Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals Source: PubMed URL: [Link]

-

Title: A fully continuous, scalable, and green synthesis of mepivacaine Source: Green Chemistry URL: [Link]

-

Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: ResearchGate URL: [Link]

-

Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]

-

Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines Source: ChemRxiv URL: [Link]

-

Title: Morpholines. Synthesis and Biological Activity Source: ResearchGate URL: [Link]

-

Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

-

Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

- Title: Asymmetric synthesis of 2-(2,4-difluorophenyl)

-

Title: Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine Source: PubMed Central URL: [Link]

-

Title: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile Source: Journal of Chemical Reviews URL: [Link]

- Title: Preparation of morpholine Source: Google Patents URL

Sources

- 1. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Morpholine synthesis [organic-chemistry.org]

An In-depth Technical Guide on the Physicochemical Properties of 2-(3,4-Difluorophenyl)morpholine

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(3,4-Difluorophenyl)morpholine. This compound is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the morpholine scaffold in centrally active pharmaceuticals. The morpholine moiety is a well-regarded pharmacophore known to enhance the pharmacokinetic profiles of drug candidates. This document consolidates available data on the core physicochemical parameters of 2-(3,4-Difluorophenyl)morpholine, outlines detailed experimental protocols for their determination, and presents visualizations of key chemical workflows to support further research and application.

Introduction: The Significance of the Morpholine Scaffold in Drug Discovery

The morpholine ring is a six-membered heterocyclic motif containing both an ether and a secondary amine functional group.[1][2] This unique combination imparts favorable properties to molecules, including improved aqueous solubility and metabolic stability.[2] Consequently, the morpholine scaffold is a common feature in a wide array of approved drugs and clinical candidates, particularly those targeting the central nervous system. The introduction of a difluorophenyl group, as in 2-(3,4-Difluorophenyl)morpholine, can further modulate a compound's lipophilicity, metabolic stability, and target-binding interactions, making this a molecule of considerable interest for synthetic and medicinal chemists.[3]

Physicochemical Properties of 2-(3,4-Difluorophenyl)morpholine

Quantitative experimental data for 2-(3,4-Difluorophenyl)morpholine is limited in publicly available literature. The following table summarizes the available predicted and known properties. It is crucial to note that experimental values for key properties such as melting point, boiling point, and solubility have not been found in the reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁F₂NO | PubChemLite[4] |

| Molecular Weight | 199.20 g/mol | PubChemLite[4] |

| Monoisotopic Mass | 199.08087 Da | PubChemLite[4] |

| IUPAC Name | 2-(3,4-difluorophenyl)morpholine | PubChemLite[4] |

| SMILES | C1COC(CN1)C2=CC(=C(C=C2)F)F | PubChemLite[4] |

| InChI | InChI=1S/C10H11F2NO/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2 | PubChemLite[4] |

| Predicted XlogP | 1.5 | PubChemLite[4] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

Synthesis and Analysis

General Synthesis of Aryl Morpholines

A plausible synthetic route could involve the reaction of 2-amino-1-(3,4-difluorophenyl)ethanol with a suitable two-carbon electrophile that can undergo a double alkylation of the amine and alcohol functionalities to form the morpholine ring. Another approach could be the palladium-catalyzed carboamination of a suitably protected ethanolamine derivative with 1-bromo-3,4-difluorobenzene.[5]

Caption: A generalized workflow for the synthesis of 2-aryl morpholines.

Analytical Characterization

The structural confirmation and purity assessment of synthesized 2-(3,4-Difluorophenyl)morpholine would be conducted using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential to confirm the chemical structure, including the substitution pattern on the phenyl ring and the integrity of the morpholine ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Experimental Protocols for Physicochemical Property Determination

Given the absence of experimental data, the following section provides detailed, field-proven protocols for determining the key physicochemical properties of 2-(3,4-Difluorophenyl)morpholine.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a molecule at different pH values, which in turn affects its solubility, permeability, and biological activity. For 2-(3,4-Difluorophenyl)morpholine, the secondary amine in the morpholine ring is expected to be basic.

Principle: Potentiometric titration involves the gradual addition of a titrant (an acid) to a solution of the sample (a base) while monitoring the pH. The pKa can be determined from the midpoint of the buffer region on the resulting titration curve, where the pH is equal to the pKa.[8][9]

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of 0.1 M hydrochloric acid (HCl).

-

Prepare a 1 mM solution of 2-(3,4-Difluorophenyl)morpholine in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[8]

-

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[8]

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the 1 mM sample solution into a beaker with a magnetic stir bar.

-

Add the KCl solution to maintain a constant ionic strength.

-

Immerse the calibrated pH electrode into the solution.

-

Begin adding the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until a sharp change in pH is observed, indicating the equivalence point.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve.

-

The half-equivalence point is half the volume of titrant required to reach the equivalence point.

-

The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the morpholine nitrogen.[9][10]

-

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[11]

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water or buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.[11][12]

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of 2-(3,4-Difluorophenyl)morpholine to a series of vials containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a suitable filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent.

-

Quantify the concentration of 2-(3,4-Difluorophenyl)morpholine in the diluted sample using a validated analytical method, such as HPLC with UV detection.

-

Prepare a calibration curve using standard solutions of the compound to determine the concentration accurately.

-

-

Calculation:

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

Caption: Workflow for solubility determination by the shake-flask method.

Determination of the Partition Coefficient (logP) by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is its preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. It is a critical determinant of a drug's ability to cross cell membranes.[13] The most common method for its determination is the shake-flask method using n-octanol and water.[13][14]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13]

Step-by-Step Methodology:

-

Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

Prepare a stock solution of 2-(3,4-Difluorophenyl)morpholine in the pre-saturated n-octanol.

-

-

Partitioning:

-

Add a known volume of the stock solution to a known volume of pre-saturated water in a separatory funnel or vial.

-

Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

-

Allow the phases to separate completely.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

-

Dilute each aliquot appropriately.

-

Quantify the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

-

Calculation:

-

Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in water].

-

Calculate logP by taking the base-10 logarithm of P.[13]

-

Sources

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - 2-(3,4-difluorophenyl)morpholine (C10H11F2NO) [pubchemlite.lcsb.uni.lu]

- 5. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholine synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. quora.com [quora.com]

- 10. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 13. acdlabs.com [acdlabs.com]

- 14. encyclopedia.pub [encyclopedia.pub]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(3,4-Difluorophenyl)morpholine

A Hypothesis-Driven Approach for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Profile of 2-(3,4-Difluorophenyl)morpholine

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved and experimental drugs.[1][2][3] Its advantageous physicochemical and metabolic properties, coupled with its synthetic accessibility, make it a frequent choice for drug designers aiming to optimize pharmacokinetic and pharmacodynamic profiles.[1][4] The introduction of a difluorophenyl moiety, as seen in 2-(3,4-Difluorophenyl)morpholine, further modulates the compound's electronic and lipophilic character, potentially fine-tuning its interaction with biological targets.

Despite the prevalence of the morpholine scaffold, the specific mechanism of action for 2-(3,4-Difluorophenyl)morpholine is not extensively documented in publicly available literature. This guide, therefore, adopts a hypothesis-driven framework to provide a comprehensive roadmap for its investigation. By examining the established activities of structurally related compounds, we can propose and systematically test plausible biological targets and pathways. This document serves as a technical whitepaper for researchers, outlining the core hypotheses and the rigorous experimental workflows required to elucidate the pharmacological identity of this compound.

Part 1: Hypothesized Mechanisms of Action

Based on the known pharmacology of analogous structures, we can formulate several primary hypotheses for the mechanism of action of 2-(3,4-Difluorophenyl)morpholine.

Hypothesis 1: Neurokinin-1 (NK-1) Receptor Antagonism

A compelling hypothesis arises from the structure of Aprepitant, a potent and selective antagonist of the human substance P/neurokinin 1 (NK-1) receptor.[5] The core of Aprepitant features a 2-(2,4-Difluorophenyl)morpholine scaffold.[5] Given the isomeric similarity, it is plausible that 2-(3,4-Difluorophenyl)morpholine also interacts with the NK-1 receptor. Antagonism of this G-protein coupled receptor in the brain effectively blocks the binding of substance P, a key neurotransmitter in the emesis (vomiting) reflex, pain transmission, and inflammation.[5]

Hypothesis 2: Monoamine Reuptake Inhibition

Many phenylmorpholine derivatives function as monoamine reuptake inhibitors. For example, (S)-2-[(S)-(2-ethoxyphenoxy)-phenyl-methyl]-morpholine acts through selective norepinephrine reuptake inhibition.[6] Other morpholine-containing compounds, such as Bazinaprine and Moclobemide, are known inhibitors of monoamine oxidase (MAO), an enzyme critical for monoamine degradation.[6] Given this precedent, 2-(3,4-Difluorophenyl)morpholine could potentially inhibit the reuptake of norepinephrine (NET), dopamine (DAT), and/or serotonin (SERT), leading to antidepressant, anxiolytic, or psychostimulant effects.

Hypothesis 3: KCNQ2 Potassium Channel Opening

Recent discoveries have shown that morpholine derivatives can modulate ion channels. A difluoro analogue, (S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluoro-phenyl)acrylamide, was identified as an orally bioavailable KCNQ2 potassium channel opener.[7] KCNQ2 channels are voltage-gated potassium channels that play a critical role in regulating neuronal excitability. Opening these channels leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. This mechanism is relevant for conditions like epilepsy and certain types of pain.[7]

Part 2: Experimental Protocols for Mechanism Elucidation

To systematically test these hypotheses, a tiered approach involving in vitro binding, functional assays, and cellular analysis is required.

Experimental Workflow Overview

Protocol 1: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 2-(3,4-Difluorophenyl)morpholine for the hypothesized molecular targets.

Methodology:

-

Membrane Preparation:

-

Culture cell lines stably expressing the human recombinant target of interest (e.g., HEK293 cells expressing NK-1R, NET, DAT, SERT, or KCNQ2).

-

Harvest cells and homogenize in an appropriate ice-cold buffer (e.g., Tris-HCl).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a Bradford or BCA assay.

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the prepared cell membranes, a specific radioligand for the target, and varying concentrations of the test compound (2-(3,4-Difluorophenyl)morpholine).

-

Control Wells: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known, unlabeled ligand).

-

Radioligands:

-

NK-1R: [³H]-Substance P or [¹²⁵I]-Substance P

-

NET: [³H]-Nisoxetine

-

DAT: [³H]-WIN 35,428

-

SERT: [³H]-Citalopram

-

KCNQ2: [³H]-Retigabine

-

-

Incubate the plates for a defined period at a specific temperature to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression analysis.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation:

| Target | Radioligand | Test Compound Ki (nM) | Reference Compound | Reference Ki (nM) |

| NK-1 Receptor | [³H]-Substance P | Experimental Value | Aprepitant | 0.09 ± 0.06[5] |

| NET | [³H]-Nisoxetine | Experimental Value | Desipramine | Literature Value |

| DAT | [³H]-WIN 35,428 | Experimental Value | GBR-12909 | Literature Value |

| SERT | [³H]-Citalopram | Experimental Value | Fluoxetine | Literature Value |

| KCNQ2 | [³H]-Retigabine | Experimental Value | Retigabine | Literature Value |

Protocol 2: In Vitro Functional Assays

Objective: To characterize the functional activity of the compound at targets where significant binding affinity was observed.

Methodology A: NK-1R Functional Assay (Calcium Mobilization)

-

Cell Culture: Use CHO or HEK293 cells stably expressing the human NK-1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Procedure:

-

Plate the cells in a 96-well, black-walled, clear-bottom plate.

-

To test for antagonist activity , pre-incubate the cells with varying concentrations of 2-(3,4-Difluorophenyl)morpholine.

-

Add a fixed concentration of the agonist, Substance P (typically at its EC₈₀ concentration).

-

Measure the change in intracellular calcium concentration by monitoring fluorescence using a plate reader (e.g., FLIPR).

-

-

Data Analysis: Generate a dose-response curve for the inhibition of the Substance P-induced signal. Calculate the IC₅₀ for the antagonist effect.

Methodology B: Monoamine Transporter Uptake Assay

-

Cell Culture: Use HEK293 cells stably expressing either NET, DAT, or SERT.

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of 2-(3,4-Difluorophenyl)morpholine.

-

Add a radiolabeled substrate (e.g., [³H]-Norepinephrine for NET, [³H]-Dopamine for DAT, or [³H]-Serotonin for SERT).

-

Incubate for a short period to allow for transporter-mediated uptake.

-

Terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis: Determine the IC₅₀ for the inhibition of neurotransmitter uptake.

Methodology C: KCNQ2 Functional Assay (Patch-Clamp Electrophysiology)

-

Cell Preparation: Use a cell line (e.g., CHO) stably expressing KCNQ2/KCNQ3 channels.

-

Whole-Cell Patch-Clamp:

-

Obtain a whole-cell patch-clamp recording from a single cell.

-

Hold the cell at a negative membrane potential (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps to elicit KCNQ2/3 currents.

-

Apply 2-(3,4-Difluorophenyl)morpholine to the bath solution and record the effect on the elicited currents. An opener would be expected to increase the current amplitude.

-

-

Data Analysis: Quantify the percentage increase in current at a specific voltage in the presence of the compound. Generate a dose-response curve to determine the EC₅₀ for channel opening.

Conclusion and Future Directions

This guide provides a structured, hypothesis-driven framework for the elucidation of the mechanism of action of 2-(3,4-Difluorophenyl)morpholine. By systematically evaluating its potential as an NK-1 receptor antagonist, a monoamine reuptake inhibitor, or a KCNQ2 channel opener, researchers can build a comprehensive pharmacological profile. The results of these in vitro experiments will be crucial in guiding subsequent in vivo studies to confirm the physiological and therapeutic relevance of the compound's primary mechanism. The versatility of the morpholine scaffold suggests a high potential for discovering novel bioactivity, and the rigorous application of these methodologies will be key to unlocking that potential.[1][8]

References

- An updated review on morpholine derivatives with their pharmacological actions. (2022-05-09). [Source Not Available]

- Application of 2-(2,4-Difluorophenyl)morpholine in Medicinal Chemistry: A Focus on Neurokinin-1 Receptor Antagonism - Benchchem. (2025). BenchChem.

- Arshad, F., Khan, M.F., Akhtar, W., Alam, M.M., Nainwal, L.M., Kaushik, S.K., & M. (2024).

- Application Notes and Protocols: Synthesis of Neurological Disorder Drugs Using 2-(4-Fluorophenyl)

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Chemical Neuroscience.

- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. (2020).

- Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. (2021). Frontiers in Pharmacology.

- Kumar, R., Singh, P., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

- Morpholines. Synthesis and Biological Activity. (2013).

- Wu, Y. J., Davis, C. D., Dworetzky, S., Fitzpatrick, W. C., Harden, D., He, H., Knox, R. J., Newton, A. E., Philip, T., Polson, C., Sivarao, D. V., Sun, L. Q., Tertyshnikova, S., Weaver, D., Yeola, S., Zoeckler, M., & Sinz, M. W. (2003). Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition. Journal of Medicinal Chemistry, 46(18), 3778-3781.

- Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. (2015). ACS Medicinal Chemistry Letters.

- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2023). Molecules.

- Cignarella, G., Barlocco, D., Tondi, D., Vianello, P., Gaviraghi, G., & Pinna, G. A. (1994). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

Spectroscopic Data for 2-(3,4-Difluorophenyl)morpholine: An In-depth Technical Guide

Introduction

2-(3,4-Difluorophenyl)morpholine is a substituted morpholine derivative of significant interest in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure known to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The incorporation of a difluorophenyl group can further modulate a molecule's lipophilicity, metabolic profile, and target binding affinity. Accurate structural elucidation and characterization of such molecules are paramount, and for this, spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(3,4-Difluorophenyl)morpholine, both ¹H and ¹³C NMR are crucial for confirming its structure.

Experimental Protocol: NMR Analysis

A standardized protocol for the NMR analysis of a small molecule like 2-(3,4-Difluorophenyl)morpholine is outlined below. The rationale behind each step is to ensure high-quality, reproducible data.

1. Sample Preparation:

-

Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of solvent is important to dissolve the analyte and must not have signals that overlap with the analyte's signals.

-

Procedure:

-

Weigh approximately 5-10 mg of 2-(3,4-Difluorophenyl)morpholine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent may depend on the sample's solubility.

-

Transfer the solution to a standard 5 mm NMR tube.

-

2. Instrument Setup and Data Acquisition:

-

Rationale: Modern NMR spectrometers require careful setup to ensure a homogeneous magnetic field and accurate signal detection.

-

Procedure:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which sharpens the NMR signals.

-

Acquire a ¹H NMR spectrum. A standard pulse program is usually sufficient.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment due to the lower natural abundance of ¹³C.

-

3. Data Processing:

-

Rationale: The raw data (Free Induction Decay or FID) needs to be mathematically processed to generate the familiar frequency-domain spectrum.

-

Procedure:

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Caption: General workflow for NMR analysis.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 2-(3,4-Difluorophenyl)morpholine is expected to show distinct signals for the aromatic protons and the morpholine ring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1-7.4 | m | 3H | Ar-H |

| ~ 4.5-4.6 | dd | 1H | O-CH-Ar |

| ~ 3.9-4.1 | m | 2H | O-CH₂ |

| ~ 3.0-3.2 | m | 2H | N-CH₂ |

| ~ 2.8-3.0 | m | 2H | N-CH₂ |

| ~ 1.9 (broad) | s | 1H | N-H |

Note: Predicted chemical shifts are in ppm relative to TMS in CDCl₃. Actual values may vary based on solvent and other experimental conditions.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 7.1-7.4): The three protons on the difluorophenyl ring will appear as a complex multiplet due to proton-proton and proton-fluorine couplings.

-

Methine Proton (δ 4.5-4.6): The proton on the carbon adjacent to both the oxygen and the aromatic ring (C2-H) is expected to be a doublet of doublets due to coupling with the adjacent methylene protons.

-

Morpholine Ring Protons (δ 2.8-4.1): The protons of the morpholine ring are diastereotopic and will appear as complex multiplets. The protons on the carbons adjacent to the oxygen (C6-H₂) will be deshielded and appear at a lower field compared to the protons on the carbons adjacent to the nitrogen (C3-H₂ and C5-H₂).[1][2]

-

N-H Proton (δ ~1.9): The proton on the nitrogen atom will likely appear as a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 (dd) | C-F |

| ~ 148 (dd) | C-F |

| ~ 138 (d) | Ar-C |

| ~ 123 (d) | Ar-CH |

| ~ 118 (d) | Ar-CH |

| ~ 116 (d) | Ar-CH |

| ~ 75 | O-CH-Ar |

| ~ 69 | O-CH₂ |

| ~ 46 | N-CH₂ |

| ~ 45 | N-CH₂ |

Note: Predicted chemical shifts are in ppm relative to TMS in CDCl₃. 'd' denotes a doublet and 'dd' a doublet of doublets due to carbon-fluorine coupling.

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (δ 116-150): The six carbons of the difluorophenyl ring will appear in this region. The two carbons directly bonded to fluorine will show large one-bond carbon-fluorine couplings (¹JCF), appearing as doublets of doublets if they also have a two-bond coupling to the other fluorine. The other aromatic carbons will also show smaller couplings to the fluorine atoms.

-

Morpholine Ring Carbons (δ 45-75): The carbon adjacent to both the oxygen and the aromatic ring (C2) will be the most downfield of the aliphatic carbons. The carbon adjacent to the oxygen (C6) will be at a lower field than the carbons adjacent to the nitrogen (C3 and C5) due to the higher electronegativity of oxygen.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Analysis

1. Sample Preparation:

-

Rationale: The sample must be prepared in a way that allows for the transmission of IR radiation.

-

Procedure (for a solid sample using KBr pellet):

-

Grind a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Procedure (for Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

2. Data Acquisition:

-

Rationale: The IR spectrometer measures the amount of light transmitted through the sample as a function of wavenumber.

-

Procedure:

-

Place the KBr pellet or the ATR unit in the sample compartment of the IR spectrometer.

-

Acquire a background spectrum (of air or the empty ATR crystal).

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Caption: General workflow for IR analysis.

Predicted IR Data

The IR spectrum of 2-(3,4-Difluorophenyl)morpholine will show characteristic absorption bands for the N-H, C-H, C-O, and C-F bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300-3400 | Medium | N-H stretch |

| ~ 3050-3100 | Medium | Aromatic C-H stretch |

| ~ 2850-2960 | Strong | Aliphatic C-H stretch |

| ~ 1600, 1500, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~ 1200-1300 | Strong | C-F stretch |

| ~ 1100-1150 | Strong | C-O-C stretch (asymmetric) |

| ~ 800-900 | Strong | Aromatic C-H bend (out-of-plane) |

Interpretation of the IR Spectrum:

-

N-H Stretch (~3300-3400 cm⁻¹): A medium intensity peak in this region is characteristic of the N-H stretching vibration of a secondary amine.

-

C-H Stretches (~2850-3100 cm⁻¹): The peaks above 3000 cm⁻¹ are due to the stretching of the C-H bonds on the aromatic ring, while the strong absorptions below 3000 cm⁻¹ are from the C-H bonds of the morpholine ring.

-

Aromatic C=C Vibrations (~1450-1600 cm⁻¹): These absorptions are characteristic of the phenyl ring.

-

C-F Stretch (~1200-1300 cm⁻¹): Strong absorptions in this region are indicative of the C-F bonds.

-

C-O-C Stretch (~1100-1150 cm⁻¹): A strong, characteristic peak for the asymmetric stretching of the C-O-C ether linkage in the morpholine ring is expected here.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Protocol: MS Analysis

1. Sample Introduction and Ionization:

-

Rationale: The sample must be introduced into the mass spectrometer and ionized. The choice of ionization method depends on the analyte's properties.

-

Procedure (for Electrospray Ionization - ESI):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate.

-

-

Procedure (for Electron Ionization - EI):

-

Introduce the sample into the ion source, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized before ionization.

-

2. Mass Analysis:

-

Rationale: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Procedure:

-

The ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions, and a detector measures the abundance of each ion.

-

3. Data Interpretation:

-

Rationale: The resulting mass spectrum is a plot of ion abundance versus m/z.

-

Procedure:

-

Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ for ESI) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Caption: General workflow for MS analysis.

Predicted Mass Spectrum Data

The molecular formula of 2-(3,4-Difluorophenyl)morpholine is C₁₀H₁₁F₂NO, with a monoisotopic mass of 199.08087 Da.[3]

Predicted Fragmentation Pattern (Electron Ionization):

| m/z | Possible Fragment |

| 199 | [M]⁺˙ (Molecular ion) |

| 170 | [M - CH₂NH]⁺˙ |

| 141 | [3,4-difluorophenyl-CH=NH₂]⁺ |

| 127 | [C₇H₄F₂]⁺ |

| 57 | [C₃H₅N]⁺ |

| 43 | [C₂H₅N]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion (m/z 199): The peak corresponding to the molecular weight of the compound. Its intensity may be variable in EI-MS.

-

Key Fragments:

-

m/z 170: Loss of a CH₂NH radical from the morpholine ring.

-

m/z 141: A fragment corresponding to the difluorophenyl-methaniminium ion, formed by cleavage of the C-C bond between the aromatic ring and the morpholine ring.

-

m/z 127: The difluorophenyl cation.

-

m/z 57 and 43: Fragments characteristic of the morpholine ring.

-

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic data for 2-(3,4-Difluorophenyl)morpholine, covering NMR, IR, and MS techniques. While experimental data is not currently available in the public domain, the predicted spectra, based on established principles, offer a valuable resource for the identification and characterization of this compound. The provided experimental protocols and interpretation guidelines are designed to assist researchers in acquiring and understanding their own spectroscopic data for this and related molecules, thereby supporting advancements in medicinal chemistry and drug discovery.

References

-

Chemsigma. 2-(3,4-difluorophenyl)Morpholine hydrochloride. [Link]

-

Organic Spectroscopy International. 4-(2-fluoro-4-nitrophenyl)morpholine. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum... [Link]

-

ResearchGate. (a) Mass spectra of morpholine cation and fragment ions which are... [Link]

-

PubChem. 2-(3,4-difluorophenyl)morpholine. [Link]

Sources

An In-Depth Technical Guide to Elucidating the Biological Targets of 2-(3,4-Difluorophenyl)morpholine

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: The compound 2-(3,4-Difluorophenyl)morpholine represents a novel chemical entity with significant therapeutic potential, owing to its structural motifs commonly found in biologically active molecules. The morpholine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable physicochemical and pharmacokinetic properties, while the difluorophenyl group can enhance binding affinity and metabolic stability.[1][2] This guide outlines a comprehensive, multi-pronged strategy for the deconvolution of its biological targets, a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline. We will detail a systematic workflow encompassing in silico prediction, advanced chemical proteomics, broad panel screening, and robust target validation methodologies. This document is intended to serve as a practical, in-depth resource for researchers embarking on the target identification of novel small molecules.

Part 1: Initial Target Hypothesis Generation via In Silico Prediction

Before committing to resource-intensive wet-lab experiments, computational methods offer a cost-effective and rapid approach to generate initial hypotheses about the potential biological targets of 2-(3,4-Difluorophenyl)morpholine.[1][3] These methods leverage vast databases of known drug-target interactions to predict targets for a novel compound.

Causality Behind Experimental Choices:

-

Ligand-Based Approaches: These methods are founded on the principle that structurally similar molecules often exhibit similar biological activities.[1] By comparing the 2D or 3D structure of 2-(3,4-Difluorophenyl)morpholine to databases of compounds with known targets (e.g., ChEMBL), we can identify potential targets that are modulated by structurally analogous compounds.[1]

-

Structure-Based Approaches (Reverse Docking): If a high-quality 3D structure of the compound can be generated, it can be computationally "docked" against a library of protein structures with known binding sites.[3][4] This "reverse" docking approach can identify proteins with pockets that are sterically and electrostatically complementary to the compound, suggesting a potential interaction.

Experimental Protocol: In Silico Target Prediction

-

Compound Preparation:

-

Generate a 2D structure of 2-(3,4-Difluorophenyl)morpholine using chemical drawing software.

-

Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).

-

-

Ligand-Based Prediction:

-

Utilize web-based platforms such as TargetHunter or SwissTargetPrediction.

-

Submit the 2D or 3D structure of the compound.

-

The software will calculate similarity metrics (e.g., Tanimoto coefficient) against its internal database and return a ranked list of potential targets based on the targets of the most similar known ligands.[1]

-

-

Structure-Based Prediction (Panel Docking):

-

Select a panel of protein structures representing a diverse range of target classes (e.g., kinases, GPCRs, proteases).

-

Use a docking program (e.g., AutoDock, Glide) to systematically dock the 3D structure of 2-(3,4-Difluorophenyl)morpholine into the binding sites of each protein in the panel.

-

Score the resulting poses based on predicted binding affinity.

-

-

Data Analysis and Hypothesis Generation:

-

Consolidate the lists of potential targets from both ligand- and structure-based methods.

-

Prioritize targets that are predicted by multiple methods or have high confidence scores.

-

Cross-reference the potential targets with literature to assess their biological plausibility and relevance to potential therapeutic areas.

-

Data Presentation: Predicted Biological Targets

| Prediction Method | Predicted Target Class | Specific Examples | Confidence Score |

| Ligand-Based (Similarity) | Kinases | EGFR, SRC, ABL | High |

| Ligand-Based (Similarity) | GPCRs | Dopamine D2, Serotonin 5-HT2A | Medium |

| Structure-Based (Docking) | Proteases | Cathepsin K, MMP-13 | Medium |

| Structure-Based (Docking) | Kinases | p38 MAPK, JNK1 | High |

Visualization: In Silico Target Prediction Workflow

Caption: Workflow for in silico prediction of biological targets.

Part 2: Unbiased Target Identification with Chemical Proteomics

Chemical proteomics aims to identify the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[5][6] This provides an unbiased view of the compound's interactome. Affinity-based methods are a cornerstone of this approach.[7][8]

Causality Behind Experimental Choices:

-

Chemical Probe Synthesis: To perform affinity-based pulldowns, the compound of interest must be immobilized on a solid support (e.g., beads).[7] This requires the synthesis of a "chemical probe" – a version of 2-(3,4-Difluorophenyl)morpholine modified with a linker at a position that does not interfere with its binding to its biological targets. Structure-activity relationship (SAR) data is invaluable here, but in its absence, synthetic accessibility will guide the choice of linker attachment point.[9]

-

Affinity Chromatography: The immobilized probe is used as "bait" to capture its binding partners from a cell lysate.[8] Proteins that bind non-specifically to the beads or linker are washed away, and the specific binders are then eluted and identified by mass spectrometry.

-

Competition Binding: To increase confidence in the identified targets, a competition experiment is performed where the cell lysate is pre-incubated with an excess of the free, unmodified 2-(3,4-Difluorophenyl)morpholine before being exposed to the affinity matrix.[10] True binding partners will be competed off the beads by the free compound, leading to a reduction in their signal in the mass spectrometry analysis.

Experimental Protocol: Affinity-Based Target Pulldown

-

Chemical Probe Synthesis:

-

Based on synthetic accessibility, introduce a linker with a terminal reactive group (e.g., an amine or carboxylic acid) onto the morpholine ring of 2-(3,4-Difluorophenyl)morpholine.

-

Couple the linker-modified compound to NHS-activated sepharose beads to create the affinity matrix.

-

-

Cell Lysate Preparation:

-

Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are hypothesized) to a high density.

-

Harvest the cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

-

Affinity Pulldown:

-

Incubate the affinity matrix with the cell lysate for 2-4 hours at 4°C with gentle rotation.

-

For the competition experiment, pre-incubate a separate aliquot of the lysate with a 100-fold molar excess of free 2-(3,4-Difluorophenyl)morpholine for 1 hour before adding the affinity matrix.

-

Wash the beads extensively with lysis buffer to remove non-specific binders.

-

-

Elution and Protein Identification:

-

Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver stain.

-

Excise the protein bands of interest, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS.

-

Data Presentation: Potential Protein Interactors

| Protein ID (UniProt) | Protein Name | Fold Enrichment (Pulldown/Control) | Fold Reduction (Competition) |

| P00533 | Epidermal growth factor receptor | 15.2 | 12.5 |

| P06241 | Tyrosine-protein kinase SRC | 12.8 | 10.1 |

| Q9Y243 | Mitogen-activated protein kinase 14 | 8.5 | 7.9 |

| P27361 | Serotonin 2A receptor | 6.1 | 5.5 |

Visualization: Chemical Proteomics Workflow

Caption: Workflow for affinity-based chemical proteomics.

Part 3: Profiling Against Major Drug Target Classes

To systematically investigate the activity of 2-(3,4-Difluorophenyl)morpholine against the most common families of drug targets, it is prudent to perform broad panel screening.[11][12][13] This provides quantitative data on the compound's potency and selectivity.

Causality Behind Experimental Choices:

-

Kinome Profiling: Protein kinases are a large family of enzymes that are frequently implicated in disease, particularly cancer.[11][14] Screening against a large panel of kinases (e.g., >300) will reveal if 2-(3,4-Difluorophenyl)morpholine is a kinase inhibitor and, if so, its selectivity profile across the kinome.[14][15]

-

GPCR Screening: G-protein coupled receptors are the largest family of cell surface receptors and are the targets of a significant percentage of approved drugs.[12][16] A panel of cell-based reporter assays can be used to determine if the compound acts as an agonist or antagonist at a wide range of GPCRs.[16][17]

-

Ion Channel Screening: Ion channels are critical for neuronal signaling and muscle contraction, making them important drug targets.[13][18] Automated patch-clamp electrophysiology can be used to screen the compound against a panel of key ion channels to identify any modulatory activity.[18][19]

Experimental Protocols:

Kinome Profiling:

-

Assay Format: Utilize a radiometric assay (e.g., HotSpot™) or fluorescence-based assay to measure the activity of a large panel of purified kinases.[14]

-

Compound Concentration: Screen 2-(3,4-Difluorophenyl)morpholine at a single high concentration (e.g., 10 µM) to identify initial hits.

-

Follow-up: For any kinases that show significant inhibition (>50%), perform dose-response experiments to determine the IC50 value.

GPCR Screening:

-

Assay Format: Use a panel of stable cell lines, each expressing a different GPCR and a reporter system (e.g., β-arrestin recruitment or calcium flux).[12][20]

-

Screening Modes: Test the compound in both agonist mode (to detect activation) and antagonist mode (to detect inhibition of a known agonist).

-

Data Analysis: Quantify the reporter signal and determine EC50 (for agonists) or IC50 (for antagonists) values for any active compound-receptor pairs.

Ion Channel Screening:

-

Platform: Employ a high-throughput automated patch-clamp system (e.g., Qube or SyncroPatch).[18][19]

-

Cell Lines: Use a panel of cell lines engineered to express specific voltage-gated or ligand-gated ion channels.[21]

-

Experimental Conditions: Apply voltage protocols or ligand concentrations appropriate for each channel and measure the effect of 2-(3,4-Difluorophenyl)morpholine on the ionic currents.

Data Presentation: Target Class Profiling Summary

| Target Class | Assay Type | Number of Targets Screened | Hits (>50% activity at 10 µM) | Follow-up IC50/EC50 (nM) |

| Kinases | Radiometric | 340 | EGFR, SRC, ABL | EGFR: 50, SRC: 120, ABL: 250 |

| GPCRs | β-arrestin recruitment | 150 | Dopamine D2 (antagonist) | D2: 85 |

| Ion Channels | Automated Patch Clamp | 40 | hERG | hERG: 1200 |

Visualization: Target Class Screening Funnel

Caption: A funnel approach for broad panel screening and hit validation.

Part 4: Validation of Potential Targets

The final and most critical phase is to validate the targets identified through the preceding discovery-oriented approaches.[22] Validation involves confirming the direct interaction of the compound with the putative target and demonstrating that this interaction leads to a functional cellular response.[23][24]

Causality Behind Experimental Choices:

-

Biochemical Validation: For enzymatic targets like kinases, it is essential to confirm direct inhibition in a purified, cell-free system. This eliminates the complexities of the cellular environment and confirms a direct molecular interaction.

-

Cellular Target Engagement: It is crucial to demonstrate that the compound can reach and bind to its target within a living cell. Techniques like cellular thermal shift assay (CETSA) or NanoBRET can measure target engagement in intact cells.

-

Functional Cellular Assays: The ultimate validation is to show that target engagement by the compound translates into a measurable change in cellular function that is dependent on the target. This can involve measuring the phosphorylation of a known substrate for a kinase target or observing changes in cell proliferation or apoptosis.[25][26]

Experimental Protocols:

Biochemical Validation (e.g., for a kinase target like EGFR):

-

Assay: Perform an in vitro kinase assay using purified recombinant EGFR enzyme, a specific peptide substrate, and ATP.

-

Measurement: Measure the phosphorylation of the substrate in the presence of varying concentrations of 2-(3,4-Difluorophenyl)morpholine.

-

Outcome: Determine the IC50 value for the inhibition of EGFR kinase activity.

Cellular Target Engagement (CETSA):

-

Principle: Ligand binding stabilizes a protein against thermal denaturation.

-

Procedure:

-

Treat intact cells with 2-(3,4-Difluorophenyl)morpholine or a vehicle control.

-

Heat aliquots of the cells to a range of temperatures.

-

Lyse the cells and separate soluble from aggregated proteins by centrifugation.

-

Analyze the amount of soluble target protein (e.g., EGFR) remaining at each temperature by Western blot.

-

-

Outcome: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Functional Cellular Assay (Target-dependent signaling):

-

Setup: Use a cell line that expresses the target (e.g., A549 cells for EGFR).

-

Experiment:

-

Treat the cells with varying concentrations of 2-(3,4-Difluorophenyl)morpholine.

-

Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR).

-

Lyse the cells and measure the phosphorylation of a downstream signaling protein (e.g., p-ERK) by Western blot or ELISA.

-

-

Outcome: A dose-dependent inhibition of downstream signaling confirms the functional activity of the compound on its target in a cellular context.

Data Presentation: Target Validation Summary

| Validation Assay | Target | Result |

| Biochemical Kinase Assay | EGFR | IC50 = 45 nM |

| Cellular Thermal Shift Assay (CETSA) | EGFR | ΔTm = +4.5 °C at 10 µM |

| p-ERK Inhibition Assay (A549 cells) | EGFR | IC50 = 150 nM |

| Cell Proliferation Assay (A549 cells) | EGFR | GI50 = 200 nM |

Visualization: Target Validation Workflow

Caption: A multi-step process for validating a putative biological target.

Conclusion

The identification of biological targets for a novel compound like 2-(3,4-Difluorophenyl)morpholine is a multifaceted process that requires the integration of computational, biochemical, and cell-based approaches. By initiating with in silico predictions to form hypotheses, followed by unbiased chemical proteomics and broad panel screening to identify potential interactors, and culminating in rigorous biochemical and cellular validation, researchers can build a strong, evidence-based case for a compound's mechanism of action. This systematic approach not only illuminates the therapeutic potential of the molecule but also proactively identifies potential off-target liabilities, thereby de-risking and accelerating its journey through the drug discovery and development process.

References

-

MDPI. (n.d.). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Retrieved from [Link]

-

PubMed. (n.d.). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

-

ACS Chemical Biology. (n.d.). Identification of Direct Protein Targets of Small Molecules. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemoproteomic strategies for drug target identification. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

-

NIH. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Retrieved from [Link]

-

Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

-

PubMed. (2019). In Silico Target Prediction for Small Molecules. Retrieved from [Link]

-

NIH. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. Retrieved from [Link]

-

mediaTUM. (n.d.). Pushing the boundaries of affinity-based target deconvolution. Retrieved from [Link]

-

ACS Publications. (n.d.). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Chemical Proteomics to Identify Molecular Targets of Small Compounds. Retrieved from [Link]

-

Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Ion Channel Screening Technologies and Platforms. Retrieved from [Link]

-

BioSpace. (2023). Kinetic Insights with AssayQuant's Fully Automated KinSight™ Kinome Profiling Services. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Identification of protein binding partners of small molecules using label-free methods. Retrieved from [Link]

-

Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link]

-

PMC. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Retrieved from [Link]

-

ResearchGate. (n.d.). Affinity chromatography-based proteomics for drug target deconvolution. Retrieved from [Link]

-

MDPI. (n.d.). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]

-

Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

-

ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]

-

Biocompare. (n.d.). GPCR Assay Kits. Retrieved from [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

-

Cell Microsystems. (n.d.). Fluxion Launches a Fully Packaged Ion Channel Screening Solution. Retrieved from [Link]

-

Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Ion Channel Screening at Sygnature Discovery. Retrieved from [Link]

-

Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

-

PubMed. (2017). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling. Retrieved from [Link]

-

PMC. (n.d.). Identification of Direct Protein Targets of Small Molecules. Retrieved from [Link]

-

National Genomics Data Center (CNCB-NGDC). (n.d.). Validation guidelines for drug-target prediction methods. Retrieved from [Link]

-

Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. Retrieved from [Link]

-

Memorial Sloan Kettering Cancer Center. (n.d.). Development of Chemical Probes. Retrieved from [Link]

-

PMC. (n.d.). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. Retrieved from [Link]

-

Chemical Society Reviews (RSC Publishing). (2023). Small-molecule probes from bench to bedside: advancing molecular analysis of drug–target interactions toward precision medicine. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Chemistry-based functional proteomics for drug target deconvolution. Retrieved from [Link]

-

MDPI. (2024). Design and Synthesis of Small Molecule Probes of MDA-9/Syntenin. Retrieved from [Link]

-

AACR Journals. (n.d.). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Retrieved from [Link]

-

WJBPHS. (n.d.). Target identification and validation in research. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental validation of predicted drug-target interactions. Retrieved from [Link]

Sources

- 1. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]